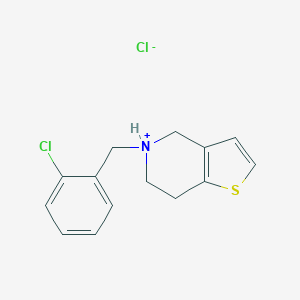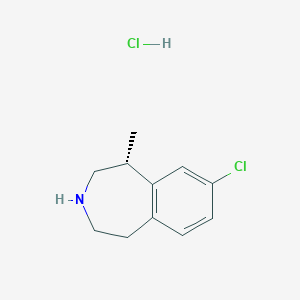
チオキソロン
概要
説明
エンクロミフェン クエン酸塩は、非ステロイド性選択的エストロゲン受容体モジュレーターです。主に、体の自然なテストステロン産生を刺激することにより、男性の性腺機能低下症の症状の治療に使用されます。エンクロミフェン クエン酸塩は、クロミフェンの2つの立体異性体のうちの1つであり、もう1つはズクロミフェンです。 エンクロミフェン クエン酸塩は (E) 異性体であり、その抗エストロゲン作用で知られています .
科学的研究の応用
作用機序
エンクロミフェン クエン酸塩は、視床下部のエストロゲン受容体を阻害することによって作用します。これにより、エストロゲンが視床下部にその負のフィードバック機構を発揮することが妨げられ、卵胞刺激ホルモンや黄体形成ホルモンなどの性腺刺激ホルモンの分泌が促進されます。 これらのホルモンは、精巣を刺激してより多くのテストステロンを産生し、性腺機能低下症の男性のテストステロンレベルを高めます .
生化学分析
Biochemical Properties
Tioxolone interacts with various biomolecules, primarily functioning as an inhibitor of carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Cellular Effects
Tioxolone has been found to exert significant effects on various types of cells. For instance, it has been shown to induce apoptosis in Leishmania tropica promastigotes, a type of protozoan parasite . This suggests that Tioxolone may have potential therapeutic applications in the treatment of diseases caused by this parasite .
Molecular Mechanism
The molecular mechanism of Tioxolone involves its interaction with biomolecules at the molecular level. It is proposed to be a prodrug inhibitor that is cleaved via a carbonic anhydrase II zinc-hydroxide mechanism known to catalyze the hydrolysis of esters . When Tioxolone binds in the active site of carbonic anhydrase II, it is cleaved and forms 4-mercaptobenzene-1,3-diol via the intermediate S-(2,4-thiophenyl) hydrogen thiocarbonate .
Metabolic Pathways
As an inhibitor of carbonic anhydrase I, it may play a role in the regulation of pH and fluid balance in the body .
準備方法
合成経路と反応条件
エンクロミフェン クエン酸塩の合成には、シス-クロミフェン(ズクロミフェン)とトランス-クロミフェン(エンクロミフェン)の混合物であるクロミフェンの調製が含まれます。ジクロロメタンなどの単一の溶媒を用いたクロミフェンを合成するためのワンポット法が開発されました。 この方法は、中間体の単離や溶媒交換の必要性を回避することで、プロセスを簡素化します .
工業的生産方法
エンクロミフェン クエン酸塩の工業的生産は、通常、クロミフェンのシス異性体とトランス異性体の分離を含みます。トランス異性体であるエンクロミフェンは、その後、単離され、精製されて使用されます。 このプロセスにより、最終製品がシス異性体のエストロゲン作用から解放されます .
化学反応の分析
反応の種類
エンクロミフェン クエン酸塩は、次のような様々な化学反応を起こします。
酸化: エンクロミフェン クエン酸塩は、特定の条件下で酸化されて、様々な酸化生成物を形成することができます。
還元: 還元反応は、エンクロミフェン クエン酸塩の化学構造を修飾するために使用できます。
一般的な試薬と条件
エンクロミフェン クエン酸塩の反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。 これらの反応の具体的な条件は、所望の結果と使用される試薬の性質によって異なります .
形成される主な生成物
エンクロミフェン クエン酸塩の反応から形成される主な生成物は、反応の種類と使用される試薬によって異なります。 例えば、酸化反応は化合物の異なる酸化状態を生み出す可能性があり、置換反応は新しい誘導体の形成をもたらす可能性があります .
類似化合物との比較
エンクロミフェン クエン酸塩は、エンクロミフェンとズクロミフェンの混合物であるクロミフェン クエン酸塩とよく比較されます。 クロミフェン クエン酸塩はホルモン不均衡の治療に効果的ですが、エンクロミフェン クエン酸塩は、その純粋な製剤とズクロミフェンに関連するエストロゲン作用の副作用がないために好まれます . その他の類似化合物には次のようなものがあります。
タモキシフェン: 主に乳がんの治療に使用されるもう1つの選択的エストロゲン受容体モジュレーターです。
ラロキシフェン: 閉経後の女性の骨粗鬆症の予防と乳がんのリスクの軽減に使用されます.
エンクロミフェン クエン酸塩は、視床下部への特定の作用と、その対応物のエストロゲン作用の副作用なしに自然なテストステロン産生を刺激する能力により際立っています .
特性
IUPAC Name |
6-hydroxy-1,3-benzoxathiol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYPOVJCSQHITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045885 | |
| Record name | Thioxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4991-65-5 | |
| Record name | 6-Hydroxy-1,3-benzoxathiol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4991-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioxolone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tioxolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0FAJ1R9CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) against Leishmania tropica?
A1: Research indicates that tioxolone, particularly when encapsulated in niosomes, exerts its antileishmanial effect through multiple pathways. Firstly, it promotes apoptosis (programmed cell death) in Leishmania tropica promastigotes [, ]. Secondly, it demonstrates immunomodulatory effects by increasing the expression of IL-12 and metacaspase genes while decreasing the expression of the IL-10 gene, suggesting a shift towards a Th1 cytokine profile [, ]. This immune response modulation likely contributes to its efficacy against the parasite.
Q2: How does encapsulation in niosomes affect the efficacy of tioxolone against Leishmania tropica?
A2: Studies show that niosomal formulations of tioxolone, particularly those using Span/Tween 60, exhibit superior antileishmanial effects compared to free tioxolone [, ]. This enhanced efficacy is attributed to several factors. Niosomes improve the delivery of tioxolone to target cells, leading to higher intracellular drug concentrations []. Furthermore, the controlled release profile of tioxolone from niosomes allows for sustained drug action [].
Q3: What is the molecular formula and weight of tioxolone?
A3: The molecular formula of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) is C₇H₄O₃S []. Its molecular weight is 168.17 g/mol.
Q4: What is known about the structure of tioxolone?
A4: 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) is characterized by a planar molecular structure []. In its solid state, it forms supramolecular structures stabilized by extensive hydrogen bonding (O-H…O and C-H…O) and π-π interactions between the aromatic rings of adjacent molecules [].
Q5: Are there any studies investigating the potential of combining tioxolone with other antileishmanial agents?
A5: Yes, research has explored the synergistic effects of combining tioxolone with benzoxonium chloride against Leishmania tropica []. Results indicate that niosomal formulations containing both drugs exhibited enhanced antileishmanial activity compared to either drug alone, suggesting a synergistic interaction [].
Q6: What are the implications of the observed autophagy-inducing properties of tioxolone?
A6: A high-throughput image-based screening identified tioxolone as a potent autophagy inducer []. While the study primarily focused on its potential in skin-care applications, this finding warrants further investigation into its implications for leishmaniasis treatment. Modulating autophagy could be a potential therapeutic strategy against Leishmania parasites, and understanding the role of tioxolone in this process could be valuable.
Q7: Beyond its antileishmanial activity, what other applications of tioxolone are being investigated?
A7: Tioxolone is being explored for its potential in various medical and cosmetic applications. It has been studied for its anti-acne properties, often in combination with other active ingredients [, ]. Additionally, research has investigated the use of tioxolone in the development of enzyme-sensitive membranes for preventing peritendinous adhesions [].
Q8: What analytical methods are commonly used to characterize and quantify tioxolone?
A8: Various spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy are employed to characterize the structure and properties of tioxolone []. These techniques provide information about the vibrational modes of the molecule, aiding in structural analysis and identification. Additionally, Density Functional Theory (DFT) calculations can be used to complement spectroscopic data and gain insights into the electronic properties of tioxolone [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















